3-(Diphenylmethoxy)-8-methyl-8-azabicyclo[3.2.1]octane 3-(Diphenylmethoxy)-8-methyl-8-azabicyclo[3.2.1]octane Benztropine is an anticholinergic agent used predominantly in the symptomatic therapy of Parkinson disease and movement disorders. Benztropine has not been associated with serum enzyme elevations during treatment and has not been linked to cases of clinically apparent acute liver injury.
Benztropine, with the chemical formula 3alpha-diphenylmethoxytropane, is a tropane-based dopamine inhibitor used for the symptomatic treatment of Parkinson's disease. It is a combination molecule between a tropane ring, similar to cocaine, and a diphenyl ether from the dialkylpiperazines determined to be a dopamine uptake inhibitor since 1970. The generation of structure-activity relationships proved that benztropine derivatives with the presence of a chlorine substituent in the para position in one of the phenyl rings produces an increased potency for dopamine uptake inhibition as well as a decreased inhibition of serotonin and norepinephrine. Benztropine was developed by USL Pharma and officially approved by the FDA on 1996.
Benzatropine is tropane in which a hydrogen at position 3 is substituted by a diphenylmethoxy group (endo-isomer). An acetylcholine receptor antagonist, it is used (particularly as its methanesulphonate salt) in the treatment of Parkinson's disease, and to reduce parkinsonism and akathisia side effects of antipsychotic treatments. It has a role as an antiparkinson drug, a parasympatholytic, an antidyskinesia agent, a muscarinic antagonist and a oneirogen.
Brand Name: Vulcanchem
CAS No.: 86-13-5
VCID: VC0520820
InChI: InChI=1S/C21H25NO/c1-22-18-12-13-19(22)15-20(14-18)23-21(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-21H,12-15H2,1H3/t18-,19+,20?
SMILES: CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4
Molecular Formula: C21H25NO
Molecular Weight: 307.4 g/mol

3-(Diphenylmethoxy)-8-methyl-8-azabicyclo[3.2.1]octane

CAS No.: 86-13-5

Inhibitors

VCID: VC0520820

Molecular Formula: C21H25NO

Molecular Weight: 307.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

3-(Diphenylmethoxy)-8-methyl-8-azabicyclo[3.2.1]octane - 86-13-5

CAS No. 86-13-5
Product Name 3-(Diphenylmethoxy)-8-methyl-8-azabicyclo[3.2.1]octane
Molecular Formula C21H25NO
Molecular Weight 307.4 g/mol
IUPAC Name (1R,5S)-3-benzhydryloxy-8-methyl-8-azabicyclo[3.2.1]octane
Standard InChI InChI=1S/C21H25NO/c1-22-18-12-13-19(22)15-20(14-18)23-21(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-21H,12-15H2,1H3/t18-,19+,20?
Standard InChIKey GIJXKZJWITVLHI-UHFFFAOYSA-N
Isomeric SMILES CN1[C@@H]2CC[C@H]1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4
SMILES CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4
Canonical SMILES CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4
Appearance Solid powder
Boiling Point 547.8 ºC at 760 mm Hg
Melting Point 135ºC
Description Benztropine is an anticholinergic agent used predominantly in the symptomatic therapy of Parkinson disease and movement disorders. Benztropine has not been associated with serum enzyme elevations during treatment and has not been linked to cases of clinically apparent acute liver injury.
Benztropine, with the chemical formula 3alpha-diphenylmethoxytropane, is a tropane-based dopamine inhibitor used for the symptomatic treatment of Parkinson's disease. It is a combination molecule between a tropane ring, similar to cocaine, and a diphenyl ether from the dialkylpiperazines determined to be a dopamine uptake inhibitor since 1970. The generation of structure-activity relationships proved that benztropine derivatives with the presence of a chlorine substituent in the para position in one of the phenyl rings produces an increased potency for dopamine uptake inhibition as well as a decreased inhibition of serotonin and norepinephrine. Benztropine was developed by USL Pharma and officially approved by the FDA on 1996.
Benzatropine is tropane in which a hydrogen at position 3 is substituted by a diphenylmethoxy group (endo-isomer). An acetylcholine receptor antagonist, it is used (particularly as its methanesulphonate salt) in the treatment of Parkinson's disease, and to reduce parkinsonism and akathisia side effects of antipsychotic treatments. It has a role as an antiparkinson drug, a parasympatholytic, an antidyskinesia agent, a muscarinic antagonist and a oneirogen.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility 81 mg/ml
In water, 24.9 mg/L at 25 °C (est)
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Apo Benztropine
Apo-Benztropine
Bensylate
Benzatropine
Benzatropine Mesylate
Benzatropine Methanesulfonate
Benzatropine Methanesulfonate, Hydrobromide
Benzatropine Methanesulfonate, Hydrobromide, (endo)-Isomer
Benzatropine Methanesulfonate, Hydrochloride, (endo)-Isomer
Benztropine
Benztropine Mesylate
Cogentin
Cogentinol
Hydrobromide Benzatropine Methanesulfonate
Mesylate, Benzatropine
Mesylate, Benztropine
Methanesulfonate, Benzatropine
Methanesulfonate, Hydrobromide Benzatropine
N Methylbenztropine
N-Methylbenztropine
PMS Benztropine
PMS-Benztropine
Vapor Pressure 6.86X10-7 mm Hg at 25 °C (est)
Reference 1: McIntyre IM, Mallett P, Burton CG, Morhaime J. Acute benztropine intoxication and fatality. J Forensic Sci. 2014 Nov;59(6):1675-8. doi: 10.1111/1556-4029.12489. Epub 2014 Apr 3. PubMed PMID: 24697166.
2: Hiranita T, Kohut SJ, Soto PL, Tanda G, Kopajtic TA, Katz JL. Preclinical efficacy of N-substituted benztropine analogs as antagonists of methamphetamine self-administration in rats. J Pharmacol Exp Ther. 2014 Jan;348(1):174-91. doi: 10.1124/jpet.113.208264. Epub 2013 Nov 5. PubMed PMID: 24194527; PubMed Central PMCID: PMC3868882.
3: Li SM, Kopajtic TA, O'Callaghan MJ, Agoston GE, Cao J, Newman AH, Katz JL. N-substituted benztropine analogs: selective dopamine transporter ligands with a fast onset of action and minimal cocaine-like behavioral effects. J Pharmacol Exp Ther. 2011 Feb;336(2):575-85. doi: 10.1124/jpet.110.173260. Epub 2010 Nov 18. PubMed PMID: 21088247; PubMed Central PMCID: PMC3033723.
4: Asha SE, Kerr A, Jones K, McAlpine A. Benztropine for the relief of acute non-traumatic neck pain (wry neck): a randomised trial. Emerg Med J. 2015 Aug;32(8):616-9. doi: 10.1136/emermed-2014-204317. Epub 2014 Nov 20. PubMed PMID: 25414475.
5: Li L, Hiranita T, Hayashi S, Newman AH, Katz JL. The stereotypy-inducing effects of N-substituted benztropine analogs alone and in combination with cocaine do not account for their blockade of cocaine self-administration. Psychopharmacology (Berl). 2013 Feb;225(3):733-42. doi: 10.1007/s00213-012-2862-2. Epub 2012 Sep 14. PubMed PMID: 22975727; PubMed Central PMCID: PMC4472487.
6: Baker LA, Cheng LY, Amara IB. The withdrawal of benztropine mesylate in chronic schizophrenic patients. Br J Psychiatry. 1983 Dec;143:584-90. PubMed PMID: 6362765.
7: Penetar DM, Looby AR, Su Z, Lundahl LH, Erös-Sarnyai M, McNeil JF, Lukas SE. Benztropine pretreatment does not affect responses to acute cocaine administration in human volunteers. Hum Psychopharmacol. 2006 Dec;21(8):549-59. PubMed PMID: 17080501.
8: Wijegunaratne H, Qazi H, Koola MM. Chronic and bedtime use of benztropine with antipsychotics: is it necessary? Schizophr Res. 2014 Mar;153(1-3):248-9. doi: 10.1016/j.schres.2014.01.006. Epub 2014 Jan 24. PubMed PMID: 24462262.
9: Raje S, Dowling TC, Eddington ND. Determination of the benztropine analog AHN-1055, a dopamine uptake inhibitor, in rat plasma and brain by high-performance liquid chromatography with ultraviolet absorbance detection. J Chromatogr B Analyt Technol Biomed Life Sci. 2002 Mar 5;768(2):305-13. PubMed PMID: 11888059.
10: Desai RI, Grandy DK, Lupica CR, Katz JL. Pharmacological characterization of a dopamine transporter ligand that functions as a cocaine antagonist. J Pharmacol Exp Ther. 2014 Jan;348(1):106-15. doi: 10.1124/jpet.113.208538. Epub 2013 Nov 5. PubMed PMID: 24194528; PubMed Central PMCID: PMC3868881.
11: Park SJ, Gunn N, Harrison SA. Olanzapine and benztropine as a cause of ischemic colitis in a 27-year-old man. J Clin Gastroenterol. 2012 Jul;46(6):515-7. doi: 10.1097/MCG.0b013e318231124c. PubMed PMID: 22011585.
12: Jindal SP, Lutz T, Hallstrom C, Vestergaard P. A stable isotope dilution assay for the antiparkinsonian drug benztropine in biological fluids. Clin Chim Acta. 1981 May;112(3):267-73. PubMed PMID: 7016378.
13: Carey RJ, De Veaugh-Geiss J. Chronic benztropine and haloperidol administration induce behaviorally equivalent pharmacological hypersensitivities separately but not in combination. Psychopharmacology (Berl). 1982;76(4):341-5. PubMed PMID: 6812108.
14: Adler LA, Peselow E, Rosenthal M, Angrist B. A controlled comparison of the effects of propranolol, benztropine, and placebo on akathisia: an interim analysis. Psychopharmacol Bull. 1993;29(2):283-6. PubMed PMID: 8290678.
15: Carey RJ. A comparison of atropine, benztropine and diphenhydramine on the reversal of haloperidol induced suppression of self-stimulation. Pharmacol Biochem Behav. 1982 Oct;17(4):851-4. PubMed PMID: 7178193.
16: Tanda G, Li SM, Mereu M, Thomas AM, Ebbs AL, Chun LE, Tronci V, Green JL, Zou MF, Kopajtic TA, Newman AH, Katz JL. Relations between stimulation of mesolimbic dopamine and place conditioning in rats produced by cocaine or drugs that are tolerant to dopamine transporter conformational change. Psychopharmacology (Berl). 2013 Sep;229(2):307-21. doi: 10.1007/s00213-013-3109-6. Epub 2013 Apr 24. PubMed PMID: 23612854; PubMed Central PMCID: PMC3758386.
17: Kulkarni SS, Kopajtic TA, Katz JL, Newman AH. Comparative structure-activity relationships of benztropine analogues at the dopamine transporter and histamine H(1) receptors. Bioorg Med Chem. 2006 Jun 1;14(11):3625-34. Epub 2006 Feb 3. PubMed PMID: 16460947; PubMed Central PMCID: PMC1555624.
18: Schmitt KC, Zhen J, Kharkar P, Mishra M, Chen N, Dutta AK, Reith ME. Interaction of cocaine-, benztropine-, and GBR12909-like compounds with wild-type and mutant human dopamine transporters: molecular features that differentially determine antagonist-binding properties. J Neurochem. 2008 Nov;107(4):928-40. doi: 10.1111/j.1471-4159.2008.05667.x. Epub 2008 Sep 11. Erratum in: J Neurochem. 2010 Oct;115(1):296. PubMed PMID: 18786172; PubMed Central PMCID: PMC2728472.
19: Ferragud A, Velázquez-Sánchez C, Canales JJ. Modulation of methamphetamine's locomotor stimulation and self-administration by JHW 007, an atypical dopamine reuptake blocker. Eur J Pharmacol. 2014 May 15;731:73-9. doi: 10.1016/j.ejphar.2014.03.015. Epub 2014 Mar 25. PubMed PMID: 24675149.
20: Woolverton WL, Rowlett JK, Wilcox KM, Paul IA, Kline RH, Newman AH, Katz JL. 3'- and 4'-chloro-substituted analogs of benztropine: intravenous self-administration and in vitro radioligand binding studies in rhesus monkeys. Psychopharmacology (Berl). 2000 Jan;147(4):426-35. PubMed PMID: 10672637.
PubChem Compound 1201549
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator